Methyl 4-cyano-3-fluoro-2-iodobenzoate
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Overview
Description
Methyl 4-cyano-3-fluoro-2-iodobenzoate is an organic compound with the molecular formula C9H5FIO2 It is a derivative of benzoic acid and contains cyano, fluoro, and iodo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-3-fluoro-2-iodobenzoate typically involves the esterification of 4-cyano-3-fluoro-2-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-3-fluoro-2-iodobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 4-cyano-3-fluoro-2-iodoaniline.
Oxidation: Formation of 4-cyano-3-fluoro-2-iodobenzoic acid.
Scientific Research Applications
Methyl 4-cyano-3-fluoro-2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-3-fluoro-2-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano, fluoro, and iodo groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-4-iodobenzoate
- Methyl 3-bromo-4-fluoro-2-iodobenzoate
- Methyl 4-cyano-2-fluoro-5-iodobenzoate
Uniqueness
Methyl 4-cyano-3-fluoro-2-iodobenzoate is unique due to the specific arrangement of its substituents, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of cyano, fluoro, and iodo groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C9H5FINO2 |
---|---|
Molecular Weight |
305.04 g/mol |
IUPAC Name |
methyl 4-cyano-3-fluoro-2-iodobenzoate |
InChI |
InChI=1S/C9H5FINO2/c1-14-9(13)6-3-2-5(4-12)7(10)8(6)11/h2-3H,1H3 |
InChI Key |
BDZQOPGPELWKNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C#N)F)I |
Origin of Product |
United States |
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